molecular formula C5H10ClF2NO2S B6186109 3-difluoromethanesulfonylpyrrolidine hydrochloride CAS No. 2624142-03-4

3-difluoromethanesulfonylpyrrolidine hydrochloride

Cat. No.: B6186109
CAS No.: 2624142-03-4
M. Wt: 221.7
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Description

3-difluoromethanesulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF2NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both difluoromethanesulfonyl and hydrochloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-difluoromethanesulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-difluoromethanesulfonylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone.

Scientific Research Applications

3-difluoromethanesulfonylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethanesulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine Hydrochloride: Similar in structure but lacks the sulfonyl group.

    Difluoromethanesulfonyl Chloride: Contains the sulfonyl group but lacks the pyrrolidine ring.

    Pyrrolidine Hydrochloride: Contains the pyrrolidine ring but lacks the difluoromethanesulfonyl group.

Uniqueness

3-difluoromethanesulfonylpyrrolidine hydrochloride is unique due to the presence of both the difluoromethanesulfonyl and pyrrolidine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2624142-03-4

Molecular Formula

C5H10ClF2NO2S

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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